molecular formula C8H11N B140818 N-Methylbenzylamine CAS No. 103-67-3

N-Methylbenzylamine

Cat. No. B140818
CAS RN: 103-67-3
M. Wt: 121.18 g/mol
InChI Key: RIWRFSMVIUAEBX-UHFFFAOYSA-N
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Description

N-Methylbenzylamine is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a derivative of benzylamine with a methyl group attached to the nitrogen atom.

Synthesis Analysis

The synthesis of N-Methylbenzylamine derivatives has been explored in several studies. For instance, a novel type of optically active maleimide derivative was synthesized from maleic anhydride, glycine, and (R)-(+)-α-methylbenzylamine, indicating the versatility of N-Methylbenzylamine in creating new compounds with potential applications in polymer science . Additionally, the synthesis of N-(1-Methyl)cyclopropylbenzylamine demonstrated its use in creating inhibitors for mitochondrial monoamine oxidase, showcasing its relevance in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of N-Methylbenzylamine and its derivatives has been a subject of interest. For example, the crystal and molecular structures of related compounds such as N-phenyl-4-nitrobenzylamine and N-methyl-N-p-tolyl-4-nitrophenethylamine have been determined using X-ray crystallography, providing insights into their geometric configurations and potential intermolecular interactions .

Chemical Reactions Analysis

N-Methylbenzylamine undergoes various chemical reactions that have been studied to understand its reactivity and potential applications. The sparteine-mediated α-lithiation of N-BOC-N-methylbenzylamine showed rapid racemization and subsequent deracemization, which is significant for the synthesis of enantiomerically enriched compounds . Moreover, the reaction of N-Benzylidene-α-acetamidobenzylamine with secondary amines like N-methylbenzylamine resulted in the formation of new benzylidenediamine type compounds, further demonstrating the reactivity of N-Methylbenzylamine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Methylbenzylamine derivatives are crucial for their practical applications. The synthesis and study of a novel compound, N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, revealed its nonplanar molecular structure and the absence of intramolecular hydrogen bonds, which could influence its bioactivity . Additionally, the thermodynamically favored anion rearrangements in Li and Na complexes of (S)-N-α-(Methylbenzyl)allylamine provided insights into the stability and reactivity of these complexes, which are important for their use in asymmetric syntheses .

Scientific Research Applications

  • Intramolecular Hydrogen Bonding in Cyclic Amides : N-Methylbenzylamine is used in the study of intramolecular hydrogen bonding within cyclic amides. Researchers have examined its role in stabilizing spatial arrangements in solution and solid states (Sandoval‐Lira et al., 2015).

  • Enantioselective Ethylation of Aryl Aldehydes : This compound has been used in the catalysis of enantioselective ethylation, achieving high enantioselectivities at room temperature (Liu et al., 2001).

  • Synthesis and Oxidation Reactions : N-Methylbenzylammonium fluorochromate(VI) is synthesized using N-Methylbenzylamine, showing selectivity in the oxidation of aryl alcohols to aldehydes and ketones under mild conditions (Kassaee et al., 2004).

  • Multifunctional Profile in Alzheimer's Research : N-Methylbenzylamine derivatives have shown neurogenic, antioxidant, cholinergic, and neuroprotective properties at low concentrations, suggesting potential in Alzheimer's disease research (López-Iglesias et al., 2014).

  • Solubility Study in Pharmaceutical Science : Its derivatives have been used to study the solubility of salts with benzoic acid derivatives, providing insights into crystal lattice energy and hydrogen bonding in pharmaceuticals (Parshad et al., 2004).

  • Dynamic Kinetic Resolution in Organic Synthesis : N-Methylbenzylamine is involved in dynamic kinetic resolution processes, such as the racemization and resolution of primary benzyl amines, which is crucial in organic synthesis (Kim et al., 2010).

  • Electro-Oxidation in Chemical Synthesis : It's also used in the electro-oxidation of catechols, leading to the synthesis of new quinone derivatives, important in chemical synthesis (Asghari et al., 2015).

Safety And Hazards

N-Methylbenzylamine is combustible and can cause severe skin burns and eye damage . It is harmful if swallowed and toxic in contact with skin . It is also harmful to aquatic life with long-lasting effects .

Future Directions

N-Methylbenzylamine has emerged as a powerful tool in organic synthesis, transforming user expectations and revolutionizing the field . Its versatility and reactivity have revolutionized the way chemists approach complex reactions, allowing for the synthesis of molecules that were once considered challenging or even impossible .

properties

IUPAC Name

N-methyl-1-phenylmethanamine
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InChI

InChI=1S/C8H11N/c1-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
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InChI Key

RIWRFSMVIUAEBX-UHFFFAOYSA-N
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Canonical SMILES

CNCC1=CC=CC=C1
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Molecular Formula

C8H11N
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Related CAS

13426-94-3 (hydrochloride)
Record name N-Methylbenzylamine
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DSSTOX Substance ID

DTXSID9048439
Record name N-Methylbenzylamine
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Molecular Weight

121.18 g/mol
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Physical Description

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name N-Methylbenzylamine
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Vapor Pressure

0.65 [mmHg]
Record name N-Methylbenzylamine
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Product Name

N-Methylbenzylamine

CAS RN

103-67-3
Record name N-Methylbenzylamine
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Synthesis routes and methods I

Procedure details

Imines were hydrogenated using in situ-generated complex 2. Hydrogenation of N-benzylidene benzylamine proceeded under 4 atm H2 at 60° C. to afford dibenzylamine in 84% isolated yield using 2 mol % of complex 2 (Table 2, entry 13). N-Benzylidenemethylamine and N-benzylideneaniline were also hydrogenated by the cobalt catalyst, affording N-benzyl methyl amine and N-benzylaniline in good yields (Table 2, entries 14 and 15). Previous examples of cobalt-catalyzed imine hydrogenation are scarce.
[Compound]
Name
complex 2
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Synthesis routes and methods II

Procedure details

A solution of benzaldehyde (2.0 ml, 20.0 mmol) and methylamine (2.0M in THF) (20.0 ml, 40.0 mmol) and methanol (20 ml) was stirred at room temperature for 20 h under a nitrogen atmosphere. Sodium borohydride (2.27 g, 60.0 mmol) was added to the solution and it was stirred at room temperature for 2 h. The solvent was removed out under reduced pressure and the residue dissolved in chloroform. The chloroform was washed with brine, and dried over magnesium sulphate. The solvent was removed under reduced pressure to yield a yellow oil (1.32 g, 55%).
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2 mL
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20 mL
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20 mL
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2.27 g
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Yield
55%

Synthesis routes and methods III

Procedure details

To a solution of 3-methoxybenzaldehyde (180 g, 1.32 mol) in methanol (1 L) was added a 40% aqueous solution of methylamine (113 ml, 1.31 mol) followed by 1 hour stirring at 0° C. Sodium borohydride (75 g, 1.98 mol) was added portionwise at 0° C. and the reaction mixture was stirred for 1 hour. The solution was concentrated to a smaller volume then, was diluted with water (200 mL) and the resulting solution was extracted with methylene chloride (3×500 mL). The combined organic extracts were dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude N-methylbenzylamine (220 g, quantitative) as clear oil, which was used in the next step without further purification: 1H NMR (CDCl3, 500 MHz) δ.7.23 (t, J=8.0 Hz, 1H), 6.92-6.88 (m, 2H), 6.81-6.78 (m, 1H), 3.80 (s, 3H), 3.73 (s, 2H), 2.45 (s, 3H), 2.07 (broad s, 1H).
Quantity
180 g
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reactant
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aqueous solution
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113 mL
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1 L
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75 g
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Synthesis routes and methods IV

Procedure details

In 6 ml. of toluene were dissolved 2.0 g. of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-β-chloroethyl ester 5-methyl ester and 1.3 g. of N-methylbenzylamine and the solution thus formed was refluxed for 5 hours under heating. After the reaction was over, the reaction mixture was mixed with 30 ml. of chloroform and 10 ml. of water and then the organic layer thus formed was separated and washed with 10 ml. of 10% hydrochloric acid and then with water. The organic solvent solution thus obtained was dried over anhydrous magnesium sulfate and then the solvent was distilled away under reduced pressure. The residue was added to 10 ml. of ethyl acetate and the mixture was stirred under cooling, whereby 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-β-(N-benzyl-N-methylamino)ethyl ester 5-methyl ester hydrochloride was crystallized. The amount of the product thus obtained was 1.6 g. The product recrystallized from a methanol-acetone mixture had a melting point of 180°-181° C.
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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